Ivabradine-d3 Hydrochloride
描述
依伐布雷定 (D3 盐酸盐) 是依伐布雷定的衍生物,主要用于心源性胸痛和心力衰竭的症状性治疗。 它作为起搏器电流 (I_f) 抑制剂,通过选择性抑制窦房结的起搏器电流来降低心率 . 该化合物对不能耐受β受体阻滞剂或其病情未完全得到β受体阻滞剂控制的患者特别有益 .
生化分析
Biochemical Properties
Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .
Cellular Effects
In terms of cellular effects, this compound has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway
Metabolic Pathways
This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Subcellular Localization
This compound, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects
准备方法
依伐布雷定 (D3 盐酸盐) 的合成涉及多个步骤,包括中间体的制备和最终产物的制备。合成路线通常包括:
步骤 1: 制备关键中间体 3-(3-{[((7S)-3,4-二甲氧基双环[4.2.0]辛-1,3,5-三烯-7-基)甲基]甲基氨基}丙基)-7,8-二甲氧基-2,3,4,5-四氢-1H-3-苯并氮杂卓-2-酮。
步骤 2: 通过一系列化学反应,包括甲基化和环化,将中间体转化为依伐布雷定。
工业生产方法通常涉及优化这些步骤,以确保高产率和高纯度。 结晶和色谱等技术被用于纯化最终产物 .
化学反应分析
依伐布雷定 (D3 盐酸盐) 会发生各种化学反应,包括:
氧化: 该化合物可以在酸性条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应。
这些反应中常用的试剂和条件包括甲醇、乙醇和二氯甲烷等有机溶剂,以及钯碳等催化剂。 这些反应形成的主要产物包括具有修饰官能团的依伐布雷定各种衍生物 .
科学研究应用
依伐布雷定 (D3 盐酸盐) 具有广泛的科学研究应用:
化学: 它被用作分析化学中的参考标准,用于定量和鉴定药物制剂中的依伐布雷定.
生物学: 该化合物用于研究降低心率对心肌细胞中细胞和分子过程的影响.
相似化合物的比较
依伐布雷定 (D3 盐酸盐) 与其他降心率药物相比具有独特之处,因为它选择性地抑制 I_f 电流,而不会影响其他离子通道或受体。类似的化合物包括:
β受体阻滞剂(例如阿替洛尔、美托洛尔): 这些药物通过阻断 β-肾上腺素能受体来降低心率,但可能会产生负性肌力作用.
钙通道阻滞剂(例如氨氯地平、维拉帕米): 这些药物通过抑制心肌细胞中的钙离子内流来降低心率,但可能会引起血管扩张和低血压.
其他 HCN 通道阻滞剂(例如扎特布雷定): 这些化合物也会抑制 I_f 电流,但与依伐布雷定相比,它们可能具有不同的药代动力学特征和副作用特征.
依伐布雷定 (D3 盐酸盐) 由于其对 I_f 电流的特殊作用而脱颖而出,使其成为不能耐受其他降心率药物的患者的宝贵选择 .
生物活性
Ivabradine-d3 hydrochloride is a deuterated form of ivabradine, primarily utilized as an internal standard in the quantification of ivabradine in biological samples through techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in cardiovascular research due to its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I(f) current in the sinoatrial node, which regulates heart rate.
Ivabradine acts by selectively blocking the I(f) channels, which are responsible for the pacemaker activity in the heart. This blockade leads to a decrease in heart rate without affecting myocardial contractility, making it distinct from other rate-lowering agents like beta-blockers . The mechanism can be summarized as follows:
- Target Channels : HCN4 channels in the sinoatrial node.
- Action : Reduces diastolic depolarization and prolongs diastolic duration.
- Effect : Lowers heart rate and myocardial oxygen demand, improving blood flow to the myocardium .
Pharmacokinetics
The pharmacokinetic profile of ivabradine includes:
- Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration. Oral bioavailability is approximately 40%, influenced by first-pass metabolism .
- Distribution : Volume of distribution is around 100 L, with about 70% plasma protein binding .
- Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to an active metabolite that also contributes to its pharmacological effects .
- Elimination Half-life : Approximately 2 hours with metabolites excreted via urine and feces .
Biological Activity and Clinical Applications
Ivabradine is clinically used for managing chronic heart failure and angina pectoris. Its efficacy has been demonstrated in several key studies:
Clinical Studies Overview
Study Name | Population | Primary Endpoint | Results |
---|---|---|---|
SHIFT Study | Patients with chronic heart failure (n=10,917) | Hospitalization for worsening HF or cardiovascular death | 18% reduction in primary endpoint (P<0.0001) |
BEAUTIFUL Study | Patients with stable coronary artery disease (n=10,917) | Composite endpoint of cardiovascular death or hospitalization for MI | No significant reduction overall; however, significant reductions in patients with HR >70 bpm |
Case Reports | Young men with acute heart failure due to myocarditis | Hemodynamic stabilization | Positive outcomes reported with ivabradine use |
- SHIFT Study Findings : The SHIFT study indicated that ivabradine significantly reduced hospitalizations for worsening heart failure and cardiovascular deaths by 18% compared to placebo. Notably, it also reduced deaths specifically due to heart failure by 26% (P=0.014) .
- BEAUTIFUL Study Insights : In patients with stable coronary artery disease, ivabradine did not significantly reduce the primary composite endpoint but showed benefits in patients with higher baseline heart rates. Specifically, there was a 36% reduction in fatal and nonfatal myocardial infarction for those with resting heart rates above 70 bpm (P=0.001) .
Safety Profile and Side Effects
While ivabradine is generally well-tolerated, some adverse effects have been reported:
属性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-AFMQDYKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675983 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217809-61-4 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。